molecular formula C10H21N B184475 (1S,2S,5R)-Neomenthyl amine CAS No. 117947-19-0

(1S,2S,5R)-Neomenthyl amine

Cat. No. B184475
CAS RN: 117947-19-0
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-UTLUCORTSA-N
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Description

“(1S,2S,5R)-Neomenthyl amine” is a specialty product for proteomics research applications . It is a heterocyclic organic compound with the molecular formula C10H21N .


Molecular Structure Analysis

The IUPAC name for “(1S,2S,5R)-Neomenthyl amine” is (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine . The molecular weight is 155.2826 . The canonical SMILES structure is CC1CCC (C (C1)N)C ©C .


Physical And Chemical Properties Analysis

“(1S,2S,5R)-Neomenthyl amine” has a molecular weight of 155.283 . It has one hydrogen bond acceptor and one hydrogen bond donor .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) of "(1S,2S,5R)-Neomenthyl amine" .

Mechanism of Action

properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUAGDCCJDQLE-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503899
Record name (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,5R)-Neomenthyl amine

CAS RN

117947-19-0
Record name (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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